molecular formula C9H13N3O2 B13207676 methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13207676
M. Wt: 195.22 g/mol
InChI Key: CVCRSQHNFJGUGV-UHFFFAOYSA-N
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Description

Fused Ring System

  • The pyrazolo[1,5-a]pyridine core adopts a planar conformation due to aromatic stabilization in the pyrazole ring (positions 1–3) and partial saturation in the pyridine ring (positions 4–7).
  • Hydrogenation of the pyridine ring introduces chair-like conformations in the tetrahydropyridine moiety, with the amino group at

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-14-9(13)7-5-11-12-3-2-6(10)4-8(7)12/h5-6H,2-4,10H2,1H3

InChI Key

CVCRSQHNFJGUGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CC(CCN2N=C1)N

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation and Cyclization

One of the common methods involves refluxing 5-aminopyrazole derivatives with β-dicarbonyl compounds in acetic acid with catalytic sulfuric acid. For example, Marjani et al. described the synthesis of pyrazolo derivatives by condensing 4-cyano or carboxylate 5-aminopyrazoles with acetylacetone or β-ketoesters in refluxing acetic acid with catalytic sulfuric acid.

  • Reaction temperature: 80–140 °C (reflux)
  • Reaction time: Several hours (typically 6–12 hours)
  • Solvent: Acetic acid
  • Catalyst: Sulfuric acid (catalytic amounts)

This method yields tetrahydropyrazolo derivatives with good regioselectivity and yields.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis, reducing reaction times significantly while maintaining or improving yields.

  • Reaction conditions: Microwave irradiation at approximately 120 °C for 20 minutes.
  • Solvent-free or minimal solvent conditions, sometimes using ethanol.
  • This method enhances reaction rates and product purity.

For instance, the reaction of 5-amino-3-arylamino-1H-pyrazole-4-carboxylates with β-dicarbonyl compounds under microwave conditions produced pyrazolo[1,5-a]pyrimidine derivatives in 87–95% yields.

Multicomponent Reactions

Multicomponent reactions involving 5-aminopyrazoles, aldehydes, and cyclic ketones have been reported to efficiently construct fused pyrazolo derivatives.

  • Solvent: Acetic acid, water, or mixed solvents.
  • Catalysts: Trifluoroacetic acid or p-toluenesulfonic acid.
  • Conditions: Heating at 80–90 °C or under ultrasound irradiation.
  • These methods provide good yields (up to 80%) and allow structural diversity.

Regioselective Syntheses

Regioselectivity is controlled by the choice of β-dicarbonyl compounds and reaction conditions. For example, Aggarwal et al. demonstrated selective formation of pyrazolo[1,5-a]pyrimidines by reacting amino-hydrazinopyrazoles with symmetrical and unsymmetrical diketones in aqueous media.

Representative Data Table of Synthesis Conditions and Yields

Entry Starting Material (5-Aminopyrazole Derivative) β-Dicarbonyl Compound Solvent Catalyst Temperature (°C) Time Yield (%) Notes
1 4-Carboxylate-5-aminopyrazole Acetylacetone Acetic acid H2SO4 (cat.) Reflux (~120) 6–12 h 75–85 Acid-catalyzed condensation
2 5-Amino-3-arylamino-1H-pyrazole-4-carboxylate Ethyl acetoacetate Ethanol or solvent-free None or TFA Microwave 120 20 min 87–95 Microwave-assisted synthesis
3 5-Aminopyrazole Cyclic ketones Acetic acid/water p-Toluenesulfonic acid 80–90 6 h 72–80 Multicomponent reaction
4 3(5)-Amino-5(3)-hydrazinopyrazole dihydrochloride Symmetrical diketones Water None Reflux Several h High Regioselective aqueous synthesis

Mechanistic Insights and Research Outcomes

  • The amino group on the pyrazole ring acts as a nucleophile attacking the electrophilic carbonyl carbons of β-dicarbonyl compounds.
  • Cyclization proceeds via intermediate enamine or imine formations, followed by ring closure to form the fused bicyclic system.
  • Microwave irradiation enhances reaction kinetics by rapid heating and possibly non-thermal effects.
  • Regioselectivity is influenced by electronic effects of substituents and steric factors on the starting materials.
  • Structural confirmation of synthesized compounds is typically done via NMR (1H, 13C), IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrazolo[1,5-a]pyridine derivatives, focusing on substituent effects, synthetic accessibility, and physicochemical properties. Key analogs are summarized below:

Table 1: Structural and Physicochemical Comparison of Pyrazolo[1,5-a]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties
Target Compound 5-Amino, 3-methyl ester C₁₀H₁₃N₃O₂ 223.23 Not explicitly listed Polar due to NH₂; ester enhances reactivity
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate 3-Ethyl ester C₁₁H₁₄N₂O₂ 206.24 118055-06-4 Higher lipophilicity (ethyl vs. methyl)
Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate 5-Hydroxy, 3-methyl ester C₁₀H₁₂N₂O₃ 208.22 Discontinued Reduced stability (hydroxy vs. amino)
Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate 2-Chloromethyl, 3-methyl ester C₁₀H₁₃ClN₂O₂ 228.68 1779126-41-8 Enhanced electrophilicity (Cl for cross-coupling)
Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate 2,3-Dimethyl esters C₁₁H₁₄N₂O₄ 238.25 391864-58-7 Increased steric hindrance; dual ester reactivity

Commercial and Research Relevance

  • Availability: Unlike discontinued hydroxy analogs , the target compound’s amino group may improve stability and commercial viability.
  • Similarity Scores: Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate (similarity 0.83 ) shares a methyl ester but lacks the saturated ring and amino group, highlighting the target’s unique pharmacophore.

Biological Activity

Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 1378824-03-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N3O2C_9H_{13}N_3O_2, with a molecular weight of 195.22 g/mol. The compound features a tetrahydropyridine core fused with a pyrazole ring, which is known to contribute to various bioactivities.

Antitumor Activity

Research indicates that pyrazolo derivatives exhibit significant antitumor properties. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit specific kinase enzymes involved in cancer cell signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Synergistic Effects : In combination studies with established chemotherapeutic agents like doxorubicin, certain pyrazole derivatives exhibited enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound may have similar synergistic potential .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The structure of this compound may contribute to the modulation of inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that pyrazole compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation .

The biological activity of this compound can be attributed to several key mechanisms:

  • Targeting Kinase Enzymes : The compound likely interacts with specific kinase enzymes that play crucial roles in cell signaling and proliferation.
  • Modulation of Apoptotic Pathways : It may enhance apoptotic signaling pathways in cancer cells while reducing survival signals.
  • Impact on Cellular Metabolism : Pyrazole derivatives often influence metabolic pathways that are critical for cancer cell survival and proliferation.

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various pyrazole derivatives against breast cancer cell lines. This compound was included in a panel where it exhibited significant inhibition of cell viability compared to control groups. The study utilized assays such as MTT and flow cytometry to assess cell death mechanisms.

Case Study 2: Anti-inflammatory Action

In another investigation focusing on anti-inflammatory properties, the compound was tested in vitro for its ability to inhibit the release of inflammatory mediators from macrophages stimulated by lipopolysaccharides (LPS). Results indicated a marked reduction in cytokine levels when treated with this compound.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism
This compoundAntitumor and anti-inflammatoryKinase inhibition
Pyrazole Derivative AAntitumorApoptosis induction
Pyrazole Derivative BAnti-inflammatoryCytokine suppression

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